4-Methoxy-3-(2-methoxyethoxy)aniline

Chemical Purity Procurement Specification Quality Control

This para-methoxy / meta-(2-methoxyethoxy) dual-substituted aniline offers a strategic advantage over simpler alkoxy anilines. The hydrophilic yet flexible 2-methoxyethoxy side chain enhances solubility in polar organic solvents and modulates amine nucleophilicity—critical for coupling reactions and kinase inhibitor scaffolds where balanced lipophilicity (predicted logP 0.9) drives cellular permeability. Its room-temperature storage stability simplifies inventory management for high-throughput screening campaigns. For organic electronics, it serves as a valued building block for oligoaniline hole-transport layers. Procure with confidence: unambiguous identity via InChI Key ZAJAWGOUBJAMPG-UHFFFAOYSA-N.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 26181-51-1
Cat. No. B3050468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(2-methoxyethoxy)aniline
CAS26181-51-1
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=CC(=C1)N)OC
InChIInChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3
InChIKeyZAJAWGOUBJAMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1): Core Identity, Purity Benchmarks, and Structural Uniqueness


4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1, molecular formula C10H15NO3, molecular weight 197.23 g/mol) is a substituted aromatic amine characterized by a methoxy group at the para position and a 2-methoxyethoxy chain at the meta position of the aniline ring . This structural arrangement distinguishes it from simpler alkoxy anilines such as 4-methoxyaniline (p-anisidine) and 3-methoxyaniline, as well as from 4-(2-methoxyethoxy)aniline, which lacks the additional para-methoxy group. Commercially, the compound is available as a powder with a minimum purity specification of 95% from major suppliers including Sigma-Aldrich (product EN300-36260) and AKSci . Its identity is confirmed via InChI Key ZAJAWGOUBJAMPG-UHFFFAOYSA-N, ensuring unambiguous procurement .

Critical Procurement Alert: Why 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1) Cannot Be Replaced by Simpler Alkoxy Anilines


The distinct substitution pattern of 4-methoxy-3-(2-methoxyethoxy)aniline—specifically the presence of both a methoxy group at the para position and a 2-methoxyethoxy chain at the meta position—fundamentally alters its physicochemical properties and reactivity compared to common aniline analogs such as 4-methoxyaniline (p-anisidine, CAS 104-94-9) or 4-ethoxyaniline (CAS 156-43-4). The introduction of the hydrophilic yet flexible 2-methoxyethoxy side chain is expected to increase polarity and hydrogen-bonding capacity, which in turn influences solubility in polar organic solvents and partition coefficients . Furthermore, the dual-substitution pattern can sterically and electronically modulate the amine's nucleophilicity, affecting its performance in coupling reactions and its role as a building block in organic synthesis [1]. Generic substitution with a simpler alkoxy aniline would therefore likely result in altered reaction kinetics, reduced yields, or even failure in synthetic routes that rely on the specific electronic and steric environment provided by this compound.

Quantitative Evidence Dossier: Verifiable Differentiation of 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1) Against Closest Analogs


Purity Specification Comparison: 4-Methoxy-3-(2-methoxyethoxy)aniline vs. 4-Methoxyaniline (p-Anisidine)

When sourcing 4-methoxy-3-(2-methoxyethoxy)aniline for synthetic applications, the available purity specification of 95% from Sigma-Aldrich (product EN300-36260) is a key differentiator compared to the 98% purity commonly offered for the simpler analog 4-methoxyaniline (p-anisidine) . This lower purity threshold for the target compound reflects its more complex synthesis and may require additional purification steps prior to use in sensitive reactions, a critical factor for procurement planning.

Chemical Purity Procurement Specification Quality Control

Storage Stability Advantage: Room Temperature Storage vs. Cold Chain Requirement for 4-(2-Methoxyethoxy)aniline

4-Methoxy-3-(2-methoxyethoxy)aniline is specified for storage at room temperature (RT) by Sigma-Aldrich, indicating ambient stability . In contrast, the structurally related 4-(2-methoxyethoxy)aniline (CAS 33311-29-4) requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation . This distinction in storage requirements has direct implications for shipping, handling, and long-term inventory management, favoring the target compound in scenarios where cold chain logistics are impractical or costly.

Chemical Stability Storage Conditions Procurement Logistics

Predicted LogP Comparison: Enhanced Lipophilicity Over 4-Methoxyaniline

Although experimental logP data for 4-methoxy-3-(2-methoxyethoxy)aniline is not publicly available, computational predictions using the XLogP3 algorithm (integrated within authoritative databases such as Molbase) yield a value of 0.9, significantly higher than the -0.2 value reported for 4-methoxyaniline . This class-level inference suggests that the target compound possesses greater lipophilicity, which could translate into improved membrane permeability in biological assays and enhanced solubility in organic solvents relevant to materials science applications.

Physicochemical Property Lipophilicity Drug Design

Evidence-Backed Application Scenarios for 4-Methoxy-3-(2-methoxyethoxy)aniline (CAS 26181-51-1) Based on Quantitative Differentiation


Synthetic Intermediate in Oligoaniline-Based Hole-Transport Materials

The unique substitution pattern of 4-methoxy-3-(2-methoxyethoxy)aniline, specifically the combination of para-methoxy and meta-(2-methoxyethoxy) groups, positions it as a valuable building block for oligoaniline derivatives used as hole-transport layers in organic electronics [1]. Its room-temperature storage stability (Section 3, Evidence Item 2) simplifies handling in multi-step synthesis workflows, while its increased predicted lipophilicity (Section 3, Evidence Item 3) may improve solubility in the organic solvents commonly employed in device fabrication.

Precursor for Kinase Inhibitor Scaffolds Requiring Selective Solubility

Given its predicted logP of 0.9 (Section 3, Evidence Item 3), this aniline derivative is better suited than 4-methoxyaniline (logP -0.2) for incorporation into kinase inhibitor scaffolds where balanced lipophilicity is critical for cellular permeability [2]. Its unique substitution also offers steric differentiation that may modulate binding interactions, a factor that cannot be achieved with simpler alkoxy anilines.

Covalent Probe Synthesis in Chemical Biology

The 2-methoxyethoxy side chain can serve as a latent handle for further functionalization, making this compound a strategic choice for synthesizing covalent probes targeting enzyme active sites [3]. The room-temperature storage advantage (Section 3, Evidence Item 2) is particularly beneficial for laboratories maintaining large inventories of building blocks for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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